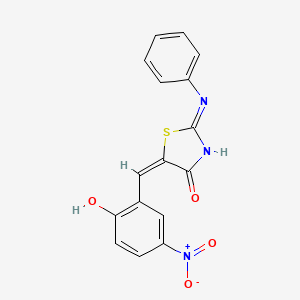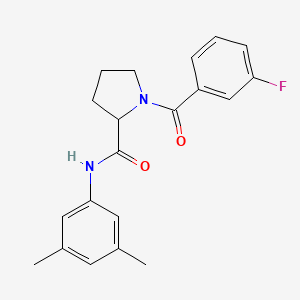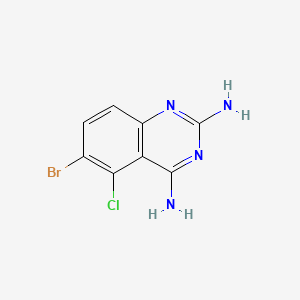![molecular formula C20H24N2O2 B6139125 2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6139125.png)
2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ISQ and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of ISQ is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biological effects. ISQ has been shown to have an inhibitory effect on the growth of cancer cells, suggesting its potential as an anti-cancer agent. Additionally, ISQ has been shown to have anxiolytic and anti-depressant effects, indicating its potential in treating mental health disorders.
Biochemical and Physiological Effects:
ISQ has been shown to have various biochemical and physiological effects. In vitro studies have shown that ISQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ISQ has also been shown to have anxiolytic and anti-depressant effects in animal models. Additionally, ISQ has been shown to have anti-inflammatory and anti-oxidant properties, indicating its potential in treating various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ISQ has several advantages and limitations for lab experiments. The advantages include its high purity, stability, and ease of synthesis. The limitations include its low solubility in water, which can make it difficult to use in certain experiments. Additionally, ISQ is not widely available, which can limit its use in certain research areas.
Direcciones Futuras
There are several future directions for ISQ research. One potential direction is to develop new drugs based on ISQ for the treatment of various diseases, including cancer and mental health disorders. Another direction is to study the mechanism of action of ISQ in more detail to better understand its biological effects. Additionally, ISQ can be used to develop new materials with specific properties, which can have potential applications in various fields such as electronics and energy storage.
Conclusion:
In conclusion, ISQ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of ISQ involves specific reactions, and the compound is used in medicinal chemistry, pharmacology, and material science. ISQ has various biochemical and physiological effects, including inhibiting cancer cell growth, having anxiolytic and anti-depressant effects, and anti-inflammatory and anti-oxidant properties. ISQ has advantages and limitations for lab experiments, and there are several future directions for ISQ research, including developing new drugs and materials.
Métodos De Síntesis
The synthesis of ISQ involves the reaction between 2-aminobenzophenone and isopropyl chloroformate in the presence of triethylamine. The reaction is carried out under specific conditions and yields ISQ as a white crystalline solid. The purity of the compound is determined using various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
ISQ has potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, ISQ is used as a lead compound for developing new drugs with potential therapeutic effects. In pharmacology, ISQ is used to study the mechanism of action of various drugs and their interactions with biological systems. In material science, ISQ is used to develop new materials with specific properties.
Propiedades
IUPAC Name |
2-(propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13(2)24-12-16-21-18-15-8-4-3-7-14(15)11-20(9-5-6-10-20)17(18)19(23)22-16/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHQPQQMDWUXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NC2=C(C(=O)N1)C3(CCCC3)CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(3-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6139048.png)

![N-[1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B6139067.png)
![2-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6139088.png)
![methyl 5-methyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6139095.png)
![{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B6139097.png)
![5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6139106.png)
![ethyl 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6139108.png)
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139113.png)

![2-hydroxy-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6139136.png)
![4-chloro-N-{[(2-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6139137.png)

![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)